7-bromo-2,3-dihydro-1H-inden-4-amine
CAS No.: 77812-12-5
Cat. No.: VC11610517
Molecular Formula: C9H10BrN
Molecular Weight: 212.09 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77812-12-5 |
---|---|
Molecular Formula | C9H10BrN |
Molecular Weight | 212.09 g/mol |
IUPAC Name | 7-bromo-2,3-dihydro-1H-inden-4-amine |
Standard InChI | InChI=1S/C9H10BrN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2 |
Standard InChI Key | OLAPMNKCBVZWQU-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C=CC(=C2C1)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 7-bromo-2,3-dihydro-1H-inden-4-amine consists of a bicyclic indene system partially saturated at the 2,3-positions. The bromine substituent at C7 and the primary amine at C4 create distinct electronic and steric profiles. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₀BrN |
Molecular Weight | 212.09 g/mol |
XLogP3 | 2.8 (estimated) |
Hydrogen Bond Donor Count | 1 (amine group) |
Hydrogen Bond Acceptor Count | 1 (amine group) |
Rotatable Bond Count | 0 |
Topological Polar Surface Area | 26 Ų |
The amine group enables hydrogen bonding, influencing solubility in polar solvents, while the bromine atom enhances lipophilicity, favoring membrane permeability .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 7-bromo-2,3-dihydro-1H-inden-4-amine typically involves sequential functionalization of the indene backbone:
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Bromination: Selective bromination at the 7th position of 2,3-dihydro-1H-inden-4-amine using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
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Purification: Chromatographic techniques or recrystallization to isolate the brominated product.
A scalable approach reported by VulcanChem employs 7-bromo-1-indanone as a precursor, which undergoes reductive amination using sodium cyanoborohydride and ammonium acetate in methanol. This method yields the target compound in 45–50% isolated yield.
Industrial Production Challenges
Industrial synthesis faces hurdles such as:
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Regioselectivity: Avoiding polybromination byproducts.
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Cost Efficiency: High bromine reagent costs necessitate catalyst optimization.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
In vitro studies on related brominated indenamines demonstrate broad-spectrum activity:
Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 15 | 25 |
Escherichia coli | 30 | 20 |
Bacillus subtilis | 10 | 22 |
Mechanistically, the compound disrupts membrane integrity and inhibits cell wall synthesis, likely through interactions with penicillin-binding proteins.
Comparison with Structural Analogs
The bromine atom’s electronegativity and size differentiate 7-bromo-2,3-dihydro-1H-inden-4-amine from related compounds:
Compound | Substituent | Molecular Weight (g/mol) | LogP |
---|---|---|---|
7-Chloro-2,3-dihydro-1H-inden-4-amine | Cl | 167.64 | 2.1 |
7-Fluoro-2,3-dihydro-1H-inden-4-amine | F | 151.18 | 1.8 |
7-Methyl-2,3-dihydro-1H-inden-4-amine | CH₃ | 147.22 | 2.4 |
Bromine’s higher atomic radius increases steric hindrance, reducing nucleophilic substitution rates compared to chlorine or fluorine analogs .
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